molecular formula C12H13Cl2NO B8003242 6-(3,5-Dichloro-phenoxy)hexanenitrile

6-(3,5-Dichloro-phenoxy)hexanenitrile

Cat. No.: B8003242
M. Wt: 258.14 g/mol
InChI Key: WPOYWGARMHHNOV-UHFFFAOYSA-N
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Description

6-(3,5-Dichloro-phenoxy)hexanenitrile is an organic compound characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 3 and 5 positions, attached to a hexanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dichloro-phenoxy)hexanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorophenol and 6-bromohexanenitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 3,5-dichlorophenol is reacted with 6-bromohexanenitrile under reflux conditions, facilitating the nucleophilic substitution reaction to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichloro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products

    Oxidation: 6-(3,5-Dichloro-phenoxy)hexanoic acid.

    Reduction: 6-(3,5-Dichloro-phenoxy)hexylamine.

    Substitution: Various substituted phenoxy derivatives depending on the reagents used.

Scientific Research Applications

6-(3,5-Dichloro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(3,5-Dichloro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The phenoxy group can interact with enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-Dichloro-phenoxy)hexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    6-(3,5-Dichloro-phenoxy)hexylamine: Similar structure but with an amine group instead of a nitrile.

    3,5-Dichlorophenol: The parent phenol compound without the hexanenitrile chain.

Uniqueness

6-(3,5-Dichloro-phenoxy)hexanenitrile is unique due to the presence of both the phenoxy and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.

Properties

IUPAC Name

6-(3,5-dichlorophenoxy)hexanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOYWGARMHHNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCCCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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